Cas no 2229370-46-9 (O-2-(2,6-difluorophenyl)propylhydroxylamine)
O-2-(2,6-difluorophenyl)propylhydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- O-2-(2,6-difluorophenyl)propylhydroxylamine
- O-[2-(2,6-difluorophenyl)propyl]hydroxylamine
- 2229370-46-9
- EN300-1814884
-
- Inchi: 1S/C9H11F2NO/c1-6(5-13-12)9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3
- InChI Key: ZEXHGEMRINJVSB-UHFFFAOYSA-N
- SMILES: FC1C=CC=C(C=1C(C)CON)F
Computed Properties
- Exact Mass: 187.08087030g/mol
- Monoisotopic Mass: 187.08087030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 35.2Ų
O-2-(2,6-difluorophenyl)propylhydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1814884-0.05g |
O-[2-(2,6-difluorophenyl)propyl]hydroxylamine |
2229370-46-9 | 0.05g |
$1129.0 | 2023-09-19 | ||
| Enamine | EN300-1814884-0.1g |
O-[2-(2,6-difluorophenyl)propyl]hydroxylamine |
2229370-46-9 | 0.1g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1814884-0.25g |
O-[2-(2,6-difluorophenyl)propyl]hydroxylamine |
2229370-46-9 | 0.25g |
$1235.0 | 2023-09-19 | ||
| Enamine | EN300-1814884-0.5g |
O-[2-(2,6-difluorophenyl)propyl]hydroxylamine |
2229370-46-9 | 0.5g |
$1289.0 | 2023-09-19 | ||
| Enamine | EN300-1814884-1.0g |
O-[2-(2,6-difluorophenyl)propyl]hydroxylamine |
2229370-46-9 | 1g |
$1343.0 | 2023-06-01 | ||
| Enamine | EN300-1814884-2.5g |
O-[2-(2,6-difluorophenyl)propyl]hydroxylamine |
2229370-46-9 | 2.5g |
$2631.0 | 2023-09-19 | ||
| Enamine | EN300-1814884-5.0g |
O-[2-(2,6-difluorophenyl)propyl]hydroxylamine |
2229370-46-9 | 5g |
$3894.0 | 2023-06-01 | ||
| Enamine | EN300-1814884-10.0g |
O-[2-(2,6-difluorophenyl)propyl]hydroxylamine |
2229370-46-9 | 10g |
$5774.0 | 2023-06-01 | ||
| Enamine | EN300-1814884-1g |
O-[2-(2,6-difluorophenyl)propyl]hydroxylamine |
2229370-46-9 | 1g |
$1343.0 | 2023-09-19 | ||
| Enamine | EN300-1814884-5g |
O-[2-(2,6-difluorophenyl)propyl]hydroxylamine |
2229370-46-9 | 5g |
$3894.0 | 2023-09-19 |
O-2-(2,6-difluorophenyl)propylhydroxylamine Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on O-2-(2,6-difluorophenyl)propylhydroxylamine
Introduction to O-2-(2,6-difluorophenyl)propylhydroxylamine (CAS No. 2229370-46-9)
O-2-(2,6-difluorophenyl)propylhydroxylamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2229370-46-9, features a distinct molecular architecture that includes a hydroxylamine functional group attached to a propyl chain, which is further substituted with a 2,6-difluorophenyl moiety. The presence of fluorine atoms in the aromatic ring introduces additional electronic and steric effects, making this molecule a versatile intermediate in the development of novel therapeutic agents.
The structural characteristics of O-2-(2,6-difluorophenyl)propylhydroxylamine make it particularly valuable in medicinal chemistry. The hydroxylamine group is a well-known pharmacophore that can participate in various chemical reactions, including nucleophilic additions and redox processes. These properties are exploited in the synthesis of complex molecules designed to interact with biological targets. Specifically, the 2,6-difluorophenyl group enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. This combination of features positions O-2-(2,6-difluorophenyl)propylhydroxylamine as a promising building block for the creation of innovative pharmaceuticals.
Recent advancements in synthetic methodologies have further highlighted the utility of this compound. Researchers have demonstrated its effectiveness in constructing more intricate molecular frameworks through cross-coupling reactions and other transition-metal-catalyzed processes. For instance, palladium-catalyzed Suzuki-Miyaura coupling has been employed to introduce aryl groups at various positions along the propyl chain, expanding the library of derivatives with tailored biological activities. These synthetic strategies underscore the compound's flexibility and its potential for generating structurally diverse analogs.
In addition to its synthetic applications, O-2-(2,6-difluorophenyl)propylhydroxylamine has been explored in several preclinical studies aimed at identifying novel drug candidates. Its unique chemical profile suggests potential activity against a range of diseases, particularly those involving enzymatic targets that can be modulated by hydroxylamine derivatives. For example, studies have investigated its interactions with enzymes involved in inflammation and oxidative stress pathways. The fluorinated aromatic ring is believed to enhance binding affinity and selectivity by modulating electronic distributions and steric interactions within the active site.
The influence of fluorine substituents on pharmacokinetic properties has been a central theme in modern drug discovery. The incorporation of fluorine atoms into pharmaceuticals often improves their pharmacological profiles by increasing bioavailability, reducing metabolic degradation, and enhancing binding to biological targets. In the case of O-2-(2,6-difluorophenyl)propylhydroxylamine, the electron-withdrawing nature of fluorine atoms in the 2,6-difluorophenyl group contributes to a more stable conjugated system, which may influence both reactivity and binding interactions. This feature has been leveraged in designing molecules with improved pharmacokinetic properties.
The compound's role as an intermediate has also been highlighted in industrial-scale synthesis processes. Its structural complexity necessitates precise synthetic routes that ensure high yields and purity. Modern techniques such as flow chemistry have been adapted to facilitate large-scale production while maintaining stringent quality control measures. These advancements ensure that researchers have access to sufficient quantities of O-2-(2,6-difluorophenyl)propylhydroxylamine for both academic investigations and commercial applications.
The integration of computational methods into drug discovery has further enhanced the understanding of O-2-(2,6-difluorophenyl)propylhydroxylamine's potential applications. Molecular modeling studies have provided insights into how this compound interacts with biological targets at an atomic level. These simulations have helped predict binding affinities and identify key residues involved in receptor interactions. Such information is invaluable for optimizing lead compounds during the early stages of drug development.
Future research directions for O-2-(2,6-difluorophenyl)propylhydroxylamine may include exploring its derivatives as probes for biochemical pathways or as starting materials for more complex scaffolds. The growing interest in fluorinated compounds as therapeutics underscores their importance in modern medicine. As synthetic methodologies continue to evolve, new opportunities for utilizing this compound will emerge, further solidifying its role as a cornerstone in pharmaceutical chemistry.
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